molecular formula C13H15FN2O B2595866 (S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one CAS No. 1787444-98-7

(S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one

Cat. No. B2595866
CAS RN: 1787444-98-7
M. Wt: 234.274
InChI Key: QXLBBIASRURMAJ-VIFPVBQESA-N
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Description

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .


Molecular Structure Analysis

The molecular structure of “(S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one” is represented by the formula C13H15FN2O. The molecular weight of this compound is 234.27.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one” include a molecular weight of 234.27. Other specific properties like boiling point, melting point, and density are not available .

Safety and Hazards

The safety data sheet for a similar compound, “(S)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride”, suggests that if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

properties

IUPAC Name

4-fluoro-2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-12-5-1-4-10-11(12)8-16(13(10)17)9-3-2-6-15-7-9/h1,4-5,9,15H,2-3,6-8H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLBBIASRURMAJ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=C(C2=O)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N2CC3=C(C2=O)C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one

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